Product packaging for 1-Ethyl-2-isopropylbenzene(Cat. No.:CAS No. 26573-16-0)

1-Ethyl-2-isopropylbenzene

Cat. No.: B13134283
CAS No.: 26573-16-0
M. Wt: 148.24 g/mol
InChI Key: ZAJYARZMPOEGLK-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Hydrocarbon Research

Aromatic hydrocarbons, particularly benzene (B151609) and its alkyl derivatives, are fundamental subjects of research and are of considerable economic importance. researchgate.net They serve as industrial raw materials, solvents, and precursors for a vast array of commercial products, including plastics, synthetic rubber, and dyes. researchgate.netnih.gov Research into alkylbenzenes like 1-ethyl-2-isopropylbenzene (B13134259) is driven by their prevalence in fossil fuels and their role as high-production-volume chemicals. nih.govnih.gov

A significant area of research is the synthesis of specific alkylbenzene isomers. The Friedel-Crafts alkylation of benzene with appropriate alkenes (like ethylene (B1197577) and propylene) is a cornerstone method for producing these compounds. wikipedia.org However, controlling the selectivity to obtain a desired isomer, such as this compound over its meta or para counterparts, presents an ongoing challenge that drives catalyst and process development. For instance, research has explored zeolite-based catalysts and transalkylation processes to improve production efficiency and selectivity for compounds like cumene (B47948) (isopropylbenzene), a structurally related and industrially vital chemical. wikipedia.org

Furthermore, the environmental and atmospheric impact of aromatic hydrocarbons is a major focus of scientific investigation. Studies examine the role of C8 and C9 aromatic hydrocarbons in the formation of secondary organic aerosol (SOA) through photooxidation. copernicus.org Research has shown that the molecular structure, including the number and position of alkyl substitutes, significantly influences the SOA yield. copernicus.org For example, aromatic compounds with ortho-positioned alkyl groups, like o-xylene (B151617) and o-ethyltoluene, tend to have higher SOA formation potential compared to their meta and para isomers. copernicus.org This line of inquiry is crucial for understanding air quality and the atmospheric fate of volatile organic compounds.

Significance of Substituted Alkylbenzenes in Chemical Science

Substituted alkylbenzenes are a cornerstone of the chemical industry, valued as intermediates and solvents. fiveable.menih.gov The type, size, and position of the alkyl groups on the benzene ring profoundly influence the compound's physical properties and chemical reactivity. fiveable.me These structural variations are exploited to produce a wide range of materials. For example, linear alkylbenzenes (LABs) are critical precursors in the manufacturing of biodegradable detergents, a major advancement over the non-biodegradable branched alkylbenzene sulfonates used previously. wikipedia.orgacs.org

The alkyl substituents on the benzene ring are electron-donating, which activates the ring towards electrophilic aromatic substitution reactions. fiveable.me This increased reactivity makes the aromatic system more susceptible to attack by electrophiles, directing them primarily to the ortho and para positions relative to the alkyl group. fiveable.me In a di-substituted compound like this compound, the directing effects of both the ethyl and isopropyl groups influence subsequent substitution patterns, making it a useful intermediate for synthesizing more complex molecules.

The specific arrangement of substituents also impacts the compound's application as a solvent. Its solvency power and compatibility with various materials like resins and polymers make it useful in the formulation of paints, coatings, and adhesives. vinatiorganics.com Structurally similar compounds, such as cumene and ethylbenzene (B125841), are produced on a massive scale as precursors to phenol (B47542), acetone, and styrene (B11656), respectively, highlighting the industrial importance of this chemical class. researchgate.netwikipedia.org The unique properties endowed by specific substitution patterns, as seen in this compound, ensure the continued relevance of these compounds in both fundamental research and industrial chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16 B13134283 1-Ethyl-2-isopropylbenzene CAS No. 26573-16-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26573-16-0

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1-ethyl-2-propan-2-ylbenzene

InChI

InChI=1S/C11H16/c1-4-10-7-5-6-8-11(10)9(2)3/h5-9H,4H2,1-3H3

InChI Key

ZAJYARZMPOEGLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(C)C

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Patterns of 1 Ethyl 2 Isopropylbenzene Derivatives

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for benzene (B151609) and its derivatives. In the case of 1-ethyl-2-isopropylbenzene (B13134259), the ethyl and isopropyl substituents significantly influence the regioselectivity and rate of these reactions.

Influence of Substituent Effects (Steric and Electronic) on Reactivity

Both the ethyl and isopropyl groups are alkyl groups, which are known to be activating substituents and ortho, para-directors in electrophilic aromatic substitution reactions. lumenlearning.comstackexchange.com This directing effect is a consequence of their electron-donating nature, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. quora.com

The activating influence of alkyl groups stems from two primary electronic effects:

Inductive Effect: Alkyl groups are electron-donating through the sigma bonds (inductive effect), which increases the nucleophilicity of the benzene ring. libretexts.org

Hyperconjugation: The overlap of C-H sigma bonds on the alkyl substituent with the pi system of the benzene ring also donates electron density to the ring. Ethyl and isopropyl groups have C-H bonds beta to the ring that can participate in hyperconjugation, further stabilizing the carbocation intermediate formed during EAS. stackexchange.comechemi.com

While both groups are activating, steric hindrance plays a crucial role in determining the final product distribution. libretexts.orgyoutube.com The bulky isopropyl group, and to a lesser extent the ethyl group, can physically obstruct the approach of an electrophile to the adjacent ortho positions.

For this compound, the possible positions for electrophilic attack are carbons 3, 4, 5, and 6.

Position 3: Ortho to the ethyl group and meta to the isopropyl group.

Position 4: Para to the ethyl group and meta to the isopropyl group.

Position 5: Meta to both the ethyl and isopropyl groups.

Position 6: Ortho to the isopropyl group and meta to the ethyl group.

Considering the directing effects, positions 3, 4, and 6 are activated. However, the steric bulk of the isopropyl group will significantly hinder attack at position 6. Similarly, the ethyl group will present some steric hindrance at position 3. Therefore, electrophilic attack is most likely to occur at position 4, which is para to the less bulky ethyl group and less sterically hindered. Attack at position 3 would be the next most likely, while attack at position 6 would be the least favored among the activated positions. Attack at the doubly meta position (5) is electronically disfavored.

The following table summarizes the expected reactivity at each position:

PositionRelation to Ethyl GroupRelation to Isopropyl GroupElectronic EffectSteric HindrancePredicted Reactivity
3orthometaActivatedModerateFavorable
4parametaActivatedLowMost Favorable
5metametaDeactivatedLowUnfavorable
6metaorthoActivatedHighLeast Favorable

Oxidative Transformations

The alkyl side chains of this compound are susceptible to oxidation, particularly at the benzylic positions. These transformations can proceed through radical mechanisms or be controlled to yield specific products.

Radical Mechanisms in Alkylbenzene Autoxidation Processes

Autoxidation of alkylbenzenes, such as this compound, is a free-radical chain reaction that occurs in the presence of oxygen. The reaction is initiated by the formation of a benzylic radical, which is stabilized by resonance with the aromatic ring. libretexts.orgopenstax.org This resonance stabilization makes the benzylic C-H bonds weaker and more susceptible to abstraction. libretexts.org

The general mechanism for the autoxidation of an alkylbenzene involves three stages:

Initiation: Formation of a benzylic radical through the action of an initiator or by heat/light.

Propagation: The benzylic radical reacts with oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another alkylbenzene molecule to form a hydroperoxide and a new benzylic radical, thus propagating the chain.

Termination: The reaction is terminated by the combination of two radicals.

In the case of this compound, there are two types of benzylic hydrogens: those on the ethyl group and the one on the isopropyl group. The tertiary benzylic C-H bond on the isopropyl group is weaker than the secondary benzylic C-H bonds on the ethyl group, making it more susceptible to hydrogen abstraction. Therefore, the initial radical formation is more likely to occur at the isopropyl position.

A study on the autoxidation of ethylbenzene (B125841) has shown that the primary product, 1-phenyl-ethylhydroperoxide, can further react with peroxyl radicals, leading to the formation of acetophenone (B1666503) and 1-phenylethanol. nih.gov A similar pathway can be expected for this compound, leading to the corresponding ketones and alcohols.

Controlled Oxidation for Targeted Product Synthesis

The oxidation of alkylbenzenes can be controlled to produce specific, valuable chemical intermediates. google.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl side chains of alkylbenzenes to carboxylic acids, provided there is at least one benzylic hydrogen. libretexts.orgpearson.com For this compound, treatment with hot KMnO₄ would lead to the oxidation of both the ethyl and isopropyl groups, ultimately forming phthalic acid.

However, more selective oxidation can be achieved using milder conditions and specific catalysts. For example, the oxidation of alkylbenzenes can yield aryl alkyl ketones and aryl alkyl carbinols. google.com In the case of ethylbenzene, oxidation can produce acetophenone and methyl phenyl carbinol. google.com Applying this to this compound, controlled oxidation could potentially yield a mixture of ketones and alcohols derived from the oxidation of either the ethyl or the isopropyl group.

The following table outlines potential products from the controlled oxidation of this compound:

Oxidizing Agent/ConditionsPotential Product(s)
Hot KMnO₄Phthalic acid
Mild, catalytic oxidation2-Acetyl-1-isopropylbenzene, 1-(1-hydroxyethyl)-2-isopropylbenzene, 2-ethyl-1-(1-hydroxy-1-methylethyl)benzene, 2-ethyl-1-propan-2-one

Catalytic Cracking and Isomerization Pathways

Under acidic conditions and high temperatures, alkylbenzenes like this compound can undergo catalytic cracking and isomerization. These reactions are important in petroleum refining and petrochemical production.

Cationic Rearrangement Mechanisms in Alkylbenzene Isomerization

The isomerization of alkylbenzenes typically proceeds through a carbocation intermediate on an acidic catalyst surface. acs.orgacs.org The mechanism involves the protonation of the aromatic ring to form a benzenium ion (a carbocation). This is followed by a series of 1,2-hydride or 1,2-alkyl shifts, which are types of cationic rearrangements, to form a more stable carbocation intermediate. libretexts.org Deprotonation of the rearranged carbocation then yields the isomerized product.

For this compound, isomerization could lead to the formation of 1-ethyl-3-isopropylbenzene and 1-ethyl-4-isopropylbenzene. The process would involve the migration of either the ethyl or the isopropyl group around the benzene ring.

Catalytic cracking, on the other hand, involves the breaking of C-C bonds. In the context of this compound, this could involve the cleavage of the ethyl or isopropyl group from the benzene ring, a process known as dealkylation, to produce benzene, ethylbenzene, or cumene (B47948) (isopropylbenzene). This process also proceeds through carbocationic intermediates. For instance, the cracking of 1,3,5-triisopropylbenzene (B165165) over a zeolite catalyst produces cumene and benzene. researchgate.net

The stability of the carbocation intermediates plays a key role in these reactions. Tertiary carbocations are more stable than secondary carbocations, which are more stable than primary carbocations. youtube.com Therefore, rearrangements that lead to a more stable carbocation are favored. libretexts.org

Dealkylation and Transalkylation Phenomena over Catalysts

The dealkylation and transalkylation of alkylbenzenes like this compound are crucial reactions in petrochemical processing, often catalyzed by solid acids, particularly zeolites. These reactions involve the removal (dealkylation) or transfer (transalkylation) of the ethyl and isopropyl groups from the aromatic ring.

Bifunctional catalysts, which possess both metal and acid sites, are frequently employed. Zeolites such as ZSM-5 and mordenite (B1173385) are common choices for the acidic function. researchgate.netgoogle.com The mechanism for these reactions proceeds through the formation of carbenium ion intermediates on the Brønsted acid sites of the catalyst. rsc.org

In the context of a molecule like this compound, either the ethyl or the isopropyl group can be targeted. The dealkylation of an alkyl group via β-scission of the corresponding carbenium ion is a key step. rsc.org The relative stability of the potential leaving carbenium ion (secondary for the isopropyl group, primary for the ethyl group) influences the reaction pathway.

The following table summarizes the catalytic performance in the conversion of MEB and TMB at specific conditions, illustrating the interplay between dealkylation and transalkylation reactions.

Catalyst CompositionReaction Temperature (°C)Contact Time (h)MEB Conversion (%)TMB Conversion (%)Xylene Yield (%)
3% Mo / 80% Mordenite3800.67~55~40~11
1% Mo / 80% Mordenite3800.67~45~35~9
3% Re / 80% Mordenite3800.67~60~45~12
(Data adapted from a study on heavy reformate conversion over bifunctional catalysts. researchgate.net)

Hydrogenation Reaction Kinetics and Mechanisms

The hydrogenation of the aromatic ring in this compound converts it to the corresponding cycloalkane, 1-ethyl-2-isopropylcyclohexane. This reaction is typically carried out under hydrogen pressure using heterogeneous catalysts containing metals from Groups 8-10, such as Nickel (Ni), Palladium (Pd), or Ruthenium (Ru). scispace.comteledos.gringentaconnect.com

Kinetic studies on the hydrogenation of structurally related compounds, namely ethylbenzene and isopropylbenzene, over nickel-based catalysts indicate that the reactions proceed via similar mechanisms. scispace.com The reaction order with respect to the aromatic compound is often near-zero, while the order with respect to hydrogen can be greater than one, suggesting that hydrogen concentration plays a significant role in the rate-determining steps. teledos.gr

The mechanism is generally understood to involve the sequential addition of hydrogen atoms to the adsorbed aromatic ring. teledos.gr Mechanistic modeling of ethylbenzene hydrogenation suggests a process governed by three steps of pairwise sequential hydrogen addition to the adsorbed molecule. teledos.gr

Kinetic and thermodynamic parameters for the hydrogenation of ethylbenzene and isopropylbenzene have been determined using nickel nanoparticle catalysts. The results show that activation energy is a key factor in the formation of the activation complex for both reactions. scispace.com

The table below presents kinetic parameters for the hydrogenation of ethylbenzene and isopropylbenzene, which serve as models for the behavior of this compound.

CompoundTemperature (K)Rate Constant, k (s⁻¹)Activation Energy, Eₐ (kJ/mol)Pre-exponential Factor, A (s⁻¹)
Ethylbenzene4230.00639.71.9 x 10³
Isopropylbenzene4330.00841.23.5 x 10³
(Data derived from hydrogenation studies over a 15% Ni nanoparticle catalyst. scispace.com)

Mechanistic Distinction in Side-Chain Oxidations (HAT vs. ET)

The alkyl side chains of this compound are susceptible to oxidation, particularly at the benzylic positions (the carbon atom attached directly to the aromatic ring). When treated with strong oxidizing agents like potassium permanganate (KMnO₄), the side chains are typically cleaved and oxidized to form carboxylic acid groups. libretexts.orgopenstax.org

The prevailing mechanism for this transformation is initiated by a Hydrogen Atom Transfer (HAT) . unizin.orgstackexchange.com This distinction is crucial as it dictates the reactivity requirements for the substrate.

Hydrogen Atom Transfer (HAT) Mechanism: The core feature of the HAT mechanism is the abstraction of a hydrogen atom from the benzylic position by the oxidizing agent. stackexchange.com This step is favored because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. libretexts.org The reaction's absolute requirement for at least one benzylic hydrogen atom is strong evidence for this pathway. openstax.orgunizin.org Molecules lacking benzylic hydrogens, such as tert-butylbenzene, are inert to this type of oxidation. openstax.orgunizin.org In the case of this compound, both the ethyl and isopropyl groups possess benzylic hydrogens, making both side chains reactive. Following the initial HAT, further oxidation steps lead to the cleavage of the C-C bonds in the side chain and the formation of a carboxyl group at the ring.

Electron Transfer (ET) Mechanism: An alternative, though less favored, pathway could involve an initial Electron Transfer (ET) from the electron-rich aromatic ring to the oxidant to form a radical cation. While ET mechanisms are known in other aromatic reactions, the evidence for the side-chain oxidation of simple alkylbenzenes with common oxidants like permanganate points overwhelmingly towards an initial HAT step. The specificity of the reaction at the benzylic C-H bond is the most compelling argument against a primary ET mechanism, which would be expected to be less site-selective. libretexts.orgstackexchange.com

The key mechanistic distinction and supporting evidence are summarized below.

Mechanistic AspectHydrogen Atom Transfer (HAT)Electron Transfer (ET)
Initial Step Abstraction of a benzylic hydrogen atom. stackexchange.comTransfer of an electron from the aromatic π-system.
Key Intermediate Resonance-stabilized benzylic radical. unizin.orgAromatic radical cation.
Substrate Requirement At least one benzylic C-H bond is mandatory. openstax.orgNo strict requirement for a benzylic hydrogen.
Primary Evidence Inertness of substrates like tert-butylbenzene; high selectivity for the benzylic position. libretexts.orgunizin.orgGenerally lacks strong supporting evidence for this specific reaction type with KMnO₄.

Theoretical and Computational Chemistry Studies of 1 Ethyl 2 Isopropylbenzene

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanics forms the fundamental basis for describing the behavior of electrons in molecules. Density Functional Theory (DFT), a class of QM methods, is particularly popular due to its favorable balance of accuracy and computational cost. These methods are instrumental in calculating the electronic structure and energy of molecules, which in turn allows for the prediction of various chemical properties.

Understanding the mechanism of a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction pathway that connects reactants to products. QM and DFT calculations are essential for locating these fleeting structures and determining their energies. The energy difference between the reactants and the transition state is known as the activation energy, a critical parameter that governs the rate of a reaction.

For 1-ethyl-2-isopropylbenzene (B13134259), these calculations can be applied to model various reactions, such as electrophilic aromatic substitution or oxidation of the alkyl side chains. By mapping the potential energy surface, computational chemists can identify the lowest energy path for a reaction to proceed, providing detailed mechanistic insights. The calculated activation energies help in predicting reaction kinetics and understanding how factors like temperature and catalysts might influence the reaction outcome.

The presence of flexible ethyl and isopropyl groups attached to the benzene (B151609) ring means that this compound can exist in various spatial arrangements, or conformations. Conformational analysis using QM and DFT methods involves systematically rotating the single bonds (e.g., the C-C bonds connecting the alkyl groups to the ring) to map the potential energy surface of the molecule. This process identifies stable conformers, which correspond to energy minima, and the energy barriers that separate them.

Studies on similar molecules like ethylbenzene (B125841) and n-propylbenzene have shown that the orientation of the alkyl chain relative to the aromatic ring significantly affects the molecule's stability. nist.govaip.org For this compound, the interactions between the adjacent ethyl and isopropyl groups lead to a complex potential energy landscape. Calculating the intramolecular rotational potentials provides a quantitative measure of the energy required to interconvert between different conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers Note: This table is illustrative. Actual values would require specific DFT calculations.

Conformer Dihedral Angle (Ring-C-C-H) Ethyl Dihedral Angle (Ring-C-C-H) Isopropyl Relative Energy (kJ/mol)
A 180° 5.0
B 90° 180° 0.0 (Global Minimum)
C 180° 6.5

Computational Simulations for Mechanistic Insights

Beyond static calculations of energy and structure, computational simulations provide a dynamic view of molecular behavior and reactivity. These methods are crucial for understanding complex chemical phenomena like stereoselectivity and the properties of bulk materials.

To predict how this compound will react with other chemical species, it is important to identify the most reactive sites within the molecule. The Condensed Fukui Function is a reactivity descriptor derived from DFT that indicates the propensity of each atom in a molecule to accept or donate electrons. It helps in predicting the sites for nucleophilic attack (where the molecule accepts electrons) and electrophilic attack (where it donates electrons).

Natural Bond Orbital (NBO) theory provides a chemical interpretation of the wavefunction by describing it in terms of localized bonds and lone pairs. scispace.com In the context of stereoselectivity, NBO analysis can reveal key orbital interactions, such as those between the highest occupied molecular orbital (HOMO) of a nucleophile and the lowest unoccupied molecular orbital (LUMO) of an electrophile. For this compound, analyzing these interactions can explain why a reaction might preferentially occur at a specific position on the benzene ring or why it leads to a particular stereoisomer. The combination of Fukui functions and NBO theory offers a powerful framework for understanding and predicting the outcomes of chemical reactions. scispace.com

While all-atom simulations provide a high level of detail, they are computationally expensive, limiting their application to small systems and short timescales. Coarse-grain (CG) modeling is a technique that simplifies the system by grouping several atoms into a single interaction site or "superatom". aip.org This reduction in the number of degrees of freedom allows for simulations of much larger systems and over longer periods.

For aromatic systems like this compound, a CG model might represent the entire substituted benzene ring with just a few interaction sites. aip.org Developing such a model involves parameterizing the potential functions that describe the interactions between these CG sites to accurately reproduce the structural and thermodynamic properties of the all-atom system. These models are particularly useful for studying the bulk properties of liquids, polymers, and other soft matter systems where large-scale phenomena are of interest. sciencesconf.org A two-site model, for instance, can effectively represent the benzene ring, allowing for high-speed calculations while retaining the essential orientation information of the ring in multiscale simulations. aip.org

Advanced Spectroscopic and Chromatographic Characterization of 1 Ethyl 2 Isopropylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic environments of atomic nuclei like Carbon-13.

The ¹³C NMR spectrum of 1-Ethyl-2-isopropylbenzene (B13134259) provides direct evidence of the number of non-equivalent carbon atoms in the molecule. Due to molecular symmetry, the 11 carbon atoms give rise to 9 distinct signals. The chemical shifts (δ) are influenced by the electronic environment of each carbon atom, with aromatic carbons appearing at higher chemical shifts (downfield) compared to aliphatic carbons. docbrown.infodocbrown.info

The expected chemical shifts are influenced by the substitution pattern on the benzene (B151609) ring. The carbons directly attached to the alkyl groups (C1 and C2) are shifted significantly downfield. In contrast, the aliphatic carbons of the ethyl and isopropyl side chains appear at much lower chemical shifts. docbrown.infodocbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds like ethylbenzene (B125841) and isopropylbenzene. Actual experimental values may vary slightly.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C1 (attached to ethyl)~142Substituted aromatic carbon, deshielded by alkyl group.
Aromatic C2 (attached to isopropyl)~147Substituted aromatic carbon, deshielded by a bulkier alkyl group.
Aromatic C3 ~126Aromatic CH, ortho to the isopropyl group.
Aromatic C4 ~128Aromatic CH, meta to both alkyl groups.
Aromatic C5 ~125Aromatic CH, para to the ethyl group.
Aromatic C6 ~127Aromatic CH, ortho to the ethyl group.
Ethyl-CH₂ ~26Aliphatic carbon adjacent to the aromatic ring.
Ethyl-CH₃ ~15Aliphatic terminal methyl carbon.
Isopropyl-CH ~33Aliphatic methine carbon adjacent to the aromatic ring.
Isopropyl-CH₃ (x2)~24Two equivalent aliphatic methyl carbons.

Temperature-dependent NMR studies are crucial for investigating the conformational dynamics of molecules, such as the restricted rotation of substituent groups. nih.govnih.govrsc.org In this compound, the proximity of the bulky ethyl and isopropyl groups can lead to steric hindrance, restricting free rotation around the carbon-carbon bonds connecting them to the benzene ring.

At room temperature, the rotation of these alkyl groups is typically fast on the NMR timescale, resulting in time-averaged signals. For instance, the two methyl groups of the isopropyl substituent appear as a single, sharp signal. However, as the temperature is lowered, the rate of rotation decreases. If the temperature is reduced sufficiently to reach the coalescence point, the single peak for the isopropyl methyl groups would broaden and, at even lower temperatures (the slow-exchange regime), could resolve into two distinct signals. This phenomenon occurs because the two methyl groups become chemically non-equivalent (diastereotopic) in a fixed conformation. Studying these changes allows for the calculation of the energy barrier to rotation, providing valuable insight into the molecule's conformational preferences and steric strain. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy identifies functional groups and characterizes chemical bonds within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pubtanta.edu.eg The IR spectrum of this compound displays characteristic absorption bands corresponding to its aromatic and aliphatic components.

Key vibrational modes include: su.senih.govresearchgate.net

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹, indicating the presence of hydrogens bonded to sp² hybridized carbon atoms of the benzene ring.

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹, corresponding to the hydrogens on the ethyl and isopropyl side chains (sp³ hybridized carbons).

C=C Aromatic Ring Stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds appear in the fingerprint region (below 1500 cm⁻¹). The specific pattern of out-of-plane bends between 700-900 cm⁻¹ can help confirm the 1,2-disubstitution (ortho) pattern on the benzene ring.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeStructural Unit
3100 - 3000C-H StretchAromatic Ring
3000 - 2850C-H StretchEthyl and Isopropyl Groups
1600 - 1450C=C StretchAromatic Ring
1470 - 1430C-H Bend (Scissoring/Bending)Aliphatic CH₂, CH₃
~750C-H Bend (Out-of-plane)Ortho-disubstituted Benzene

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

High-resolution GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. silcotek.comantpedia.com It is an essential tool for the analysis of volatile organic compounds like this compound.

GC-MS is widely employed for the identification and quantification of this compound in complex matrices such as environmental samples (air, water), petroleum products, and industrial solvents. cdc.govnih.gov The gas chromatograph first separates the compound from other components in the mixture based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for positive identification.

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments, which further enhances confidence in identification. osti.gov Techniques like purge-and-trap or solid-phase microextraction (SPME) are often used for sample preconcentration, allowing for the trace detection of this compound at levels of parts-per-billion (ppb) or even parts-per-trillion (ppt). cdc.govnih.gov

Table 3: Summary of GC-MS Analytical Methods for Alkylbenzenes

ApplicationSample MatrixSample PreparationDetection Limit
Environmental MonitoringWaterPurge-and-Trap<0.1 µg/L nih.gov
Air Quality AnalysisAirAdsorbent Trap CollectionSub-ppb levels nih.gov
Petrochemical AnalysisCrude Oil/GasolineDilutionmg/kg (ppm)
Industrial HygieneWorkplace AirPassive Dosimeter Badges~0.01 ppm nih.gov

Kendrick Mass Defect (KMD) analysis is an innovative method for organizing and visualizing complex high-resolution mass spectrometry data, particularly for homologous series of compounds like those found in petroleum analysis. nih.gov The Kendrick mass is defined by remeasuring the mass scale so that a specific repeating unit, typically a methylene (B1212753) group (-CH₂-), has an exact integer mass (e.g., 14.0000 Da instead of the IUPAC mass of 14.01565 Da). wikipedia.orggo-jsb.nl

The Kendrick Mass Defect is the difference between the nominal Kendrick mass and the exact Kendrick mass. go-jsb.nlnih.gov Compounds that belong to the same homologous series (i.e., differ only by the number of -CH₂- units) will have the same KMD. wikipedia.org When plotting KMD against the nominal Kendrick mass, members of a homologous series will align on a horizontal line, simplifying the identification of compound families within a complex dataset. This technique is highly effective for identifying series of alkylbenzenes, including this compound and its related isomers and homologs, in intricate mixtures like crude oil. nih.gov

Table 4: Illustrative Kendrick Mass Defect Calculation for an Alkylbenzene Series

CompoundFormulaIUPAC Mass (Da)Kendrick Mass (KM)Nominal KMKendrick Mass Defect (KMD)
This compoundC₁₁H₁₆148.1252147.9540148-0.0460
1-Propyl-2-isopropylbenzeneC₁₂H₁₈162.1408161.9483162-0.0517
1-Ethyl-2-sec-butylbenzeneC₁₂H₁₈162.1408161.9483162-0.0517

Note: The calculation uses the formula: Kendrick Mass = IUPAC Mass × (14.00000 / 14.01565). The KMD is calculated as Nominal KM - KM. Small differences in KMD can arise from rounding, but compounds in a true homologous series would have nearly identical KMD values.

Environmental Fate and Transformation Mechanisms of Alkylbenzenes, Including 1 Ethyl 2 Isopropylbenzene

Atmospheric Degradation Pathways

Once released into the environment, a significant portion of 1-ethyl-2-isopropylbenzene (B13134259) is expected to volatilize and reside in the atmosphere. Its persistence in this compartment is primarily limited by photochemical reactions.

The predominant removal mechanism for alkylbenzenes in the troposphere is through reaction with photochemically generated hydroxyl (•OH) radicals. These highly reactive radicals initiate oxidation by abstracting a hydrogen atom from the alkyl side chains or by adding to the aromatic ring. This process is the primary determinant of the atmospheric lifetime of such compounds.

Table 1: Atmospheric Half-Lives of Selected Alkylbenzenes due to Reaction with Hydroxyl Radicals

Compound Estimated Atmospheric Half-Life
Ethylbenzene (B125841) ~2-3 days
Propylbenzenes 0.31 - 0.64 days

Note: Data are for related compounds and serve as an estimate for the atmospheric reactivity of this compound.

The photo-oxidation of alkylbenzenes, including this compound, in the presence of nitrogen oxides (NOx) can lead to the formation of secondary pollutants, such as ozone and peroxyacetylnitrate (PAN). The degradation pathway initiated by hydroxyl radicals produces peroxy radicals, which can then react with nitrogen dioxide (NO₂) to form PAN. Ethylbenzene and other hydrocarbons have been implicated in the atmospheric formation of PAN in photochemical smog. Therefore, it is anticipated that the atmospheric degradation of this compound contributes to the formation of these harmful secondary pollutants.

Biodegradation in Aquatic and Terrestrial Environments

For the fraction of this compound that enters soil and water systems, biodegradation by microbial communities is a key removal process. The rate and extent of this degradation are highly dependent on environmental conditions, particularly the availability of oxygen.

Alkylbenzenes are known to be biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although degradation rates are typically much faster in the presence of oxygen.

Aerobic Degradation: In aerobic environments, microorganisms utilize oxygen as an electron acceptor to mineralize alkylbenzenes. Studies on ethylbenzene have shown that it is readily biodegradable in aquatic systems, with half-lives ranging from a few days to a few weeks, depending on factors like temperature and microbial acclimation. For instance, in one study, the half-life of ethylbenzene in a coastal bay simulation was 20 days in spring conditions but decreased to 2.1 days in warmer summer conditions, highlighting the influence of temperature on microbial activity. The median primary degradation rate for BTEX compounds (benzene, toluene (B28343), ethylbenzene, and xylene) generally ranges from 0.05 to 0.2 per day enviro.wiki.

Anaerobic Degradation: In the absence of oxygen, anaerobic degradation can occur, but at a significantly slower rate nih.gov. Various anaerobic bacteria can use alternative electron acceptors like nitrate, sulfate, or ferric iron to degrade hydrocarbons enviro.wikinih.gov. For example, a specific marine sulfate-reducing bacterium, strain EbS7, has been shown to completely mineralize ethylbenzene. While feasible, the kinetics of anaerobic degradation are substantially slower than aerobic processes.

Table 2: Biodegradation Rates of Related Alkylbenzenes

Compound Condition Environment Degradation Rate / Half-Life
Ethylbenzene Aerobic Coastal Bay Water (Summer) Half-life: 2.1 days
Ethylbenzene Aerobic Coastal Bay Water (Spring) Half-life: 20 days
BTEX Compounds Aerobic General Primary degradation rate: 0.05 - 0.2 day⁻¹ enviro.wiki

Note: These values are for related compounds and indicate the expected biodegradation behavior of this compound.

Microbial degradation of alkylbenzenes is an enzymatic process. Under aerobic conditions, the initial step often involves the action of monooxygenase or dioxygenase enzymes, which introduce oxygen atoms into the molecule. For ethylbenzene, a common pathway begins with the oxidation of the ethyl group to form 1-phenylethanol. This intermediate can be further oxidized to acetophenone (B1666503) and subsequently mineralized.

Under anaerobic conditions, the initial activation of the stable hydrocarbon molecule is more complex. One identified pathway for ethylbenzene degradation by a sulfate-reducing bacterium involves the addition of the benzyl (B1604629) carbon atom to fumarate, forming (1-phenylethyl)succinate. This differs from the dehydrogenation reactions observed in anaerobic degradation by denitrifying bacteria. It is plausible that this compound would be degraded via similar enzymatic pathways, involving the oxidation of its ethyl or isopropyl side chains.

Volatilization and Environmental Partitioning Modeling

The environmental distribution of this compound between air, water, soil, and biota is dictated by its physicochemical properties. Modeling is used to predict this partitioning behavior. Key parameters include Henry's Law constant, octanol-water partition coefficient (Kow), and vapor pressure.

Volatilization: With a boiling point of approximately 193°C and a calculated Henry's Law Constant, this compound is expected to be volatile stenutz.eu. This property indicates a strong tendency for the compound to partition from water and moist soil into the atmosphere, which is a primary distribution pathway for alkylbenzenes. The volatilization half-life of the similar compound ethylbenzene from a body of still water 1 meter deep is estimated to be around 5 to 6 hours.

Environmental Partitioning: The octanol-water partition coefficient (Log Kow) for this compound is estimated to be 3.8, indicating that it is a hydrophobic compound with a tendency to adsorb to organic matter in soil and sediment and to bioaccumulate in organisms nih.gov. This partitioning behavior means that while volatilization to the atmosphere is a major fate process, any compound remaining in aquatic or terrestrial systems will likely be associated with solid phases rather than being dissolved in water.

Models of environmental fate, such as fugacity models, would predict that when released into the environment, this compound will predominantly partition into the air compartment, with a smaller but significant fraction sorbing to soil and sediment. Its persistence in these compartments is then determined by the degradation mechanisms outlined above.

Table 3: Physicochemical Properties for this compound and Related Compounds

Property This compound Ethylbenzene
Molecular Formula C₁₁H₁₆ nih.gov C₈H₁₀
Molecular Weight 148.24 g/mol nih.gov 106.17 g/mol
Boiling Point 193 °C stenutz.eu 136.2 °C
Log Kow 3.8 (estimated) nih.gov 3.13
Henry's Law Constant 1.14 kPa·m³/mol (calculated) 0.887 kPa·m³/mol

| Water Solubility | Low (inferred) | 152 mg/L at 20°C |

Emerging Research Directions and Future Perspectives on 1 Ethyl 2 Isopropylbenzene

Unexplored Reaction Pathways and Synthetic Challenges

The synthesis of 1-Ethyl-2-isopropylbenzene (B13134259) traditionally relies on Friedel-Crafts alkylation of benzene (B151609) with the corresponding alkyl halides or olefins. However, this method is fraught with challenges, including the formation of a mixture of ortho, meta, and para isomers, as well as polyalkylation products. The inherent directing effects of the alkyl groups on the benzene ring make achieving high selectivity for the 1,2-disubstituted product difficult.

Future research is poised to explore more sophisticated and selective synthetic routes. One promising avenue is the directed C-H functionalization of ethylbenzene (B125841) or isopropylbenzene. organic-chemistry.orgrsc.org This approach involves the use of catalysts that can selectively activate and functionalize a specific C-H bond on the aromatic ring, thereby offering precise control over the position of the incoming alkyl group. The development of novel catalysts, including those based on transition metals, and the use of directing groups that can be temporarily installed on the substrate are key areas of investigation. nih.gov

Another area of emerging interest is the exploration of catalytic dehydrogenation of 1-ethyl-2-isopropylcyclohexane. This pathway, while less direct, could offer an alternative route to the desired product, potentially with higher selectivity. Research into highly active and selective dehydrogenation catalysts, such as those based on iron oxides or heteropolycompounds, will be crucial for the viability of this approach. ias.ac.inresearchgate.netresearchgate.net

Key Synthetic Challenges:

Regioselectivity: Overcoming the statistical distribution of isomers in classical alkylation reactions to favor the ortho product.

Polyalkylation: Preventing the addition of more than two alkyl groups to the benzene ring.

Catalyst Deactivation: Developing robust catalysts that can withstand the reaction conditions without significant loss of activity.

Carbocation Rearrangement: In Friedel-Crafts reactions, the tendency of carbocation intermediates to rearrange can lead to undesired products. lumenlearning.com

Synergistic Experimental and Computational Research Directions

The intricate nature of the reaction mechanisms and the need for highly selective catalysts necessitate a collaborative approach that combines experimental and computational research. Computational modeling, particularly using Density Functional Theory (DFT), can provide invaluable insights into reaction pathways, transition state energies, and catalyst-substrate interactions. mdpi.com This theoretical understanding can guide the rational design of new catalysts and the optimization of reaction conditions.

For instance, computational studies can be employed to:

Model Reaction Intermediates: Elucidate the structure and stability of carbocations and other reactive intermediates in alkylation reactions.

Predict Catalyst Performance: Screen potential catalysts in silico to identify candidates with the desired activity and selectivity before committing to extensive experimental work.

Understand Reaction Kinetics: Simulate reaction kinetics to predict product distributions under various conditions, aiding in the optimization of industrial processes. researchgate.net

Experimental validation of these computational predictions is paramount. High-throughput screening of catalysts, detailed kinetic studies, and advanced spectroscopic techniques can provide the empirical data needed to refine and validate theoretical models. This iterative cycle of prediction, experimentation, and refinement is a powerful strategy for accelerating the development of new synthetic methodologies for this compound.

Table 1: Synergistic Research Approaches

Research AreaExperimental TechniquesComputational Methods
Catalyst Design Catalyst synthesis and characterization (XRD, TEM, XPS), high-throughput screening of catalytic activity.DFT calculations of catalyst electronic structure, modeling of active sites, prediction of adsorption energies.
Reaction Mechanism In-situ spectroscopy (FTIR, Raman), kinetic isotope effect studies, product analysis (GC-MS).Quantum mechanics/molecular mechanics (QM/MM) simulations, transition state theory calculations, reaction pathway analysis.
Process Optimization Pilot plant studies, design of experiments (DoE), real-time reaction monitoring.Computational fluid dynamics (CFD) modeling of reactor performance, process simulation and optimization. mdpi.com

Advancements in Sustainable Production and Environmental Mitigation Strategies

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. For the production of this compound, this translates to a focus on developing environmentally benign catalysts, utilizing renewable feedstocks, and minimizing waste generation.

The replacement of traditional homogeneous catalysts like aluminum chloride and hydrofluoric acid, which are corrosive and produce significant waste, with solid acid catalysts such as zeolites is a major step towards sustainability. researchgate.net Zeolites are reusable, non-corrosive, and can be tailored to enhance selectivity for the desired isomer. Further research into novel solid acid catalysts with improved performance and stability is ongoing.

The use of bio-based feedstocks is another promising avenue for sustainable production. For example, ethylene (B1197577) can be produced from bioethanol, and propylene (B89431) from bio-propanol. The direct synthesis of alkylbenzenes from benzene and carbon dioxide is also being explored as a method to utilize a greenhouse gas as a carbon source. mdpi.com

In terms of environmental mitigation, understanding the environmental fate and degradation of this compound is crucial. Like other alkylbenzenes, it is expected to be biodegradable, although at a slower rate than its linear counterparts. epa.govcdc.govinchem.org Research into the specific microbial pathways for its degradation can inform the development of bioremediation strategies for contaminated sites. epa.govethz.ch Furthermore, minimizing its release into the environment through improved industrial processes and waste treatment technologies is a key aspect of a sustainable approach.

Table 2: Sustainable Production Strategies

StrategyDescriptionResearch Focus
Green Catalysis Replacement of hazardous homogeneous catalysts with solid acids.Development of novel zeolites, mesoporous materials, and supported catalysts with high activity and selectivity. researchgate.net
Renewable Feedstocks Utilization of biomass-derived olefins for alkylation.Efficient conversion of bio-alcohols to olefins, integration of biorefinery concepts with aromatic production.
CO2 Utilization Direct synthesis of alkylbenzenes from benzene and CO2.Design of bifunctional catalysts for CO2 hydrogenation and subsequent alkylation. mdpi.com
Waste Minimization Process intensification and circular economy approaches.Development of continuous flow reactors, recycling of unreacted starting materials and catalysts.
Bioremediation Use of microorganisms to degrade environmental contaminants.Identification and engineering of microbes with enhanced degradation capabilities for branched alkylbenzenes. epa.govethz.ch

Q & A

Q. What strategies optimize the reaction yield of this compound in large-scale syntheses?

  • Methodological Answer : Employ design of experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time. Use response surface methodology (RSM) to model interactions between variables. For scalability, transition from batch to flow chemistry systems to enhance heat/mass transfer. Validate reproducibility through triplicate runs and statistical analysis (e.g., ANOVA) .

Q. How can ecological toxicity be assessed for this compound when degradation data is unavailable?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict biodegradation and bioaccumulation potential. Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) as provisional measures. Compare results with structurally analogous compounds (e.g., cumene) to estimate environmental persistence .

Data Analysis & Validation

Q. What statistical methods are appropriate for validating experimental data on this compound?

  • Methodological Answer : Apply Grubbs’ test to identify outliers in replicate measurements. Use Student’s t-test for comparing means between experimental groups and Pearson/Spearman correlations to assess variable relationships. Report confidence intervals (95%) and effect sizes to contextualize significance. For non-normal distributions, employ non-parametric tests like Mann-Whitney U .

Q. How should researchers address gaps in thermochemical data (e.g., decomposition temperature) for this compound?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures under inert atmospheres. Complement with computational methods (e.g., density functional theory (DFT) calculations) to predict bond dissociation energies. Cross-reference with safety data sheets of similar aromatic hydrocarbons to establish provisional handling guidelines .

Ethical & Methodological Rigor

Q. What ethical considerations apply when publishing unpublished toxicity data for this compound?

  • Methodological Answer : Disclose all data limitations (e.g., small sample sizes, in vitro vs. in vivo discrepancies) to avoid overinterpretation. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Obtain third-party verification for critical findings and cite conflict-of-interest declarations if industry collaborations exist .

Q. How can researchers ensure reproducibility when synthesizing this compound?

  • Methodological Answer : Publish detailed protocols via platforms like *Protocols.io *, including raw data (e.g., NMR spectra, chromatograms) as supplementary information. Use IUPAC nomenclature consistently and report reaction yields with error margins. Collaborate with independent labs for inter-laboratory validation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.